molecular formula C35H67ClO4 B12820874 Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane

Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane

Cat. No.: B12820874
M. Wt: 587.4 g/mol
InChI Key: IBJIXNLLGSRECE-UHFFFAOYSA-N
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Description

2-Chloropropane-1,3-diyl dipalmitate, also known as 3-Chloropropane-1,2-diol dipalmitate, is a compound categorized under 3-Chloropropanediols (3-MCPD). It is a derivative of chloropropanol and is primarily composed of fatty acid esters. The molecular formula of this compound is C35H67ClO4, and it has a molecular weight of 587.36 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropropane-1,3-diyl dipalmitate typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid. This reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-Chloropropane-1,3-diyl dipalmitate follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product. The compound is often supplied as a solid and stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Chloropropane-1,3-diyl dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloropropane-1,3-diyl dipalmitate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloropropane-1,3-diyl dipalmitate involves its hydrolysis in the gastrointestinal tract to release 3-chloropropane-1,2-diol. This metabolite is then absorbed and distributed to various organs and tissues. The compound has been shown to affect kidney function and male fertility, with its toxicological effects being attributed to its ability to interfere with cellular metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropropane-1,3-diyl dipalmitate is unique due to its specific esterification with palmitic acid, which influences its physical properties and reactivity. Its presence as a contaminant in food processing highlights the importance of monitoring and controlling its levels to ensure food safety .

Properties

Molecular Formula

C35H67ClO4

Molecular Weight

587.4 g/mol

IUPAC Name

(2-chloro-3-hexadecanoyloxypropyl) hexadecanoate

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3

InChI Key

IBJIXNLLGSRECE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl

Origin of Product

United States

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